N-[2-(octadecylsulfanyl)ethyl]nonane-1-sulfonamide
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Overview
Description
N-Ethyl-o,p-toluenesulfonamide is an organic compound with the chemical formula C9H15NO2S. It exists as a white crystalline powder with good solubility. Its derivatives exhibit unique properties, making it valuable in various applications, including catalysis and chemical sensing .
Preparation Methods
The synthesis of N-Ethyl-o,p-toluenesulfonamide involves introducing an ethyl group into the o,p-toluenesulfonamide molecule. One common method is the reaction between butanol and o,p-toluenesulfonic acid. Although specific synthetic routes may vary, the general approach is to incorporate the ethyl group through chemical reactions. During handling, precautions should be taken to avoid contact with strong oxidizing agents, acids, or bases to prevent hazardous reactions .
Chemical Reactions Analysis
N-Ethyl-o,p-toluenesulfonamide can participate in various reactions, including:
Dehydration Condensation: It acts as a catalyst in dehydration reactions, such as the synthesis of amides and hydrazides.
Amino Acid Ester Preparation: It is used to prepare amino acid methyl esters.
Assisting Hydroxypyridine Catalysis: In organic synthesis, it serves as a co-catalyst for hydroxypyridine reactions.
Common reagents and conditions depend on the specific reaction, but N-Ethyl-o,p-toluenesulfonamide’s versatility makes it useful in diverse synthetic contexts.
Scientific Research Applications
N-Ethyl-o,p-toluenesulfonamide finds applications in:
Catalysis: Its use as a catalyst extends to various organic transformations.
Chemical Sensing: Due to its unique properties, it plays a role in chemical sensing devices.
Biological Studies: Researchers explore its effects on biological systems, including potential drug targets.
Mechanism of Action
The exact mechanism by which N-Ethyl-o,p-toluenesulfonamide exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
N-Ethyl-o,p-toluenesulfonamide stands out due to its specific structure and properties. Similar compounds include other sulfonamides, but their distinct features set N-Ethyl-o,p-toluenesulfonamide apart.
Properties
Molecular Formula |
C29H61NO2S2 |
---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
N-(2-octadecylsulfanylethyl)nonane-1-sulfonamide |
InChI |
InChI=1S/C29H61NO2S2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-27-33-28-26-30-34(31,32)29-25-23-21-10-8-6-4-2/h30H,3-29H2,1-2H3 |
InChI Key |
WGZCIFHCQMSHGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCNS(=O)(=O)CCCCCCCCC |
Origin of Product |
United States |
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